![molecular formula C8H7ClN4 B1526509 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine CAS No. 1250109-75-1](/img/structure/B1526509.png)
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Overview
Description
“1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that is often used in the synthesis of various insecticides . It is an intermediate in the production of 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide and 3-Bromo-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-[N-methylcarbamoyl]phenyl]-1H-pyrazole-5-carboxamide .
Synthesis Analysis
The synthesis of “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” involves several steps. One method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate to prepare 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether, which then reacts with phosphorus tribromide to prepare 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .Molecular Structure Analysis
The molecular structure of “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” consists of a pyrazole ring attached to a chloropyridine ring . The exact structure can be determined using techniques such as NMR and MS .Chemical Reactions Analysis
“1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” can undergo various chemical reactions. For instance, it can react with SOCl2 to form a white solid . It can also participate in the synthesis of novel fluorinated pyrazole carboxamides derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .Scientific Research Applications
Synthesis of Insecticides
This compound is a key intermediate in the synthesis of the insecticide chlorantraniliprole . Chlorantraniliprole is a novel amide insecticide developed by DuPont in 2000, which is a novel ryanodine receptor inhibitor with high efficiency, low toxicity, and unique action mechanism .
Industrial Production
The preparation method of this compound shortens the reaction steps, avoids the use of an oxidation reagent, has simple operation, lower cost, less three wastes and high content of target products, and is suitable for industrial production .
Synthesis of Chlorantraniliprole
The compound is used in the synthesis of chlorantraniliprole via a novel, efficient, and one-pot method . This process obtains good yield, without using any expensive reagent or base or harsh reaction conditions, which makes the process simple, environment friendly and more cost effective .
4. Synthesis of Novel Variants of Anthranilic Acid Starting from this compound, the process steps use of a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate), to get Chlorantraniliprole .
Synthesis of Key Starting Material
The compound is also related to the synthesis of key starting material for the synthesizing chlorantraniliprole in-situ .
Larvicidal Activities
The compound can be used in the synthesis of other compounds with larvicidal activities .
Safety And Hazards
The safety data sheet for a similar compound, “1-(3-Chloropyridin-2-yl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
Future Directions
The future directions for “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” could involve further exploration of its potential uses in the synthesis of novel insecticides and other biologically active compounds . Its synthesis methods could also be optimized to improve yield, reduce cost, and minimize environmental impact .
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLQLBLYRXHAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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